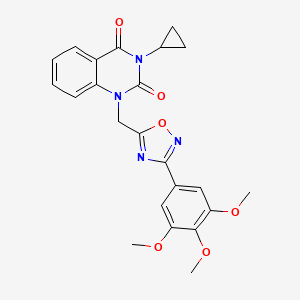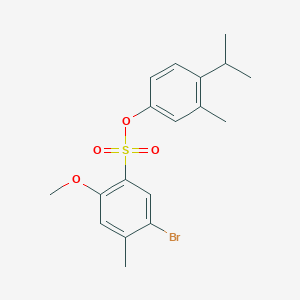
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide is a complex organic molecule with diverse applications in scientific research. Its structure, featuring a combination of chloro, dihydroisoquinolin, pyrrol, and benzenesulfonamide moieties, allows it to engage in varied chemical interactions, making it a valuable asset in numerous fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. Commonly, the synthesis starts with the creation of the dihydroisoquinoline core, followed by the introduction of the chloro and pyrrol substituents. The final step involves the sulfonation of the benzene ring to achieve the sulfonamide group. Each step requires precise control over reaction conditions including temperature, pH, and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial-scale production involves streamlining these synthetic routes to maximize efficiency and scalability. Continuous flow reactors and automated systems are often employed to maintain consistency. Advanced purification techniques like recrystallization and chromatography ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide participates in various chemical reactions, including:
Oxidation: The dihydroisoquinoline and pyrrol rings can undergo oxidation under strong oxidizing agents.
Reduction: The compound can be reduced to modify the sulfonamide or chloro groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and sulfonamide sites.
Common Reagents and Conditions
Common reagents used with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Typical reaction conditions are tailored to avoid decomposition, with moderate temperatures and inert atmospheres being standard.
Major Products
The primary products depend on the type of reaction:
Oxidation: Forms N-oxide derivatives or hydroxylated products.
Reduction: Yields amine or hydrocarbon derivatives.
Substitution: Produces new compounds with altered functional groups, enhancing the molecule's utility in further applications.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide has a broad spectrum of applications, including:
Chemistry: Used as a building block for complex organic synthesis and catalysis.
Biology: Acts as a ligand in receptor binding studies and enzyme assays.
Medicine: Investigated for its potential therapeutic properties in treating various diseases due to its unique interactions with biological targets.
Industry: Employed in the development of new materials and as an intermediate in the manufacture of specialty chemicals.
Mecanismo De Acción
The mechanism of action for this compound involves its ability to interact with specific molecular targets. The dihydroisoquinoline and pyrrol rings allow it to mimic or inhibit natural substrates in biological systems, while the chloro and sulfonamide groups can form strong bonds with enzymes or receptors. These interactions often involve modulation of signaling pathways or inhibition of enzyme activity, leading to various biological effects.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide: Lacks the dihydroisoquinoline ring, offering different biological activity.
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide: Does not contain the pyrrol ring, altering its chemical reactivity and applications.
N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N-(3,4-dihydroisoquinolin-2(1H)-yl)benzenesulfonamide: Contains similar core structures but differs in substitution patterns, affecting its overall properties.
The distinct features of this compound make it a versatile and valuable compound for scientific and industrial applications.
Propiedades
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c1-25-13-4-7-21(25)22(26-14-12-17-5-2-3-6-18(17)16-26)15-24-29(27,28)20-10-8-19(23)9-11-20/h2-11,13,22,24H,12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBWYRCNMYFBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-(5-{[2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2525870.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2525875.png)

![N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B2525877.png)

![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525881.png)
![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)
![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2525884.png)
